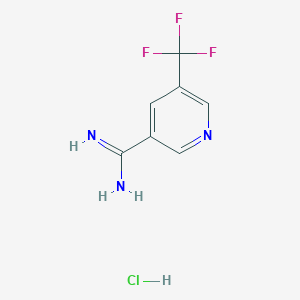![molecular formula C9H10F2O2 B13085407 3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one CAS No. 1956335-29-7](/img/structure/B13085407.png)
3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluoroacetyl)bicyclo[410]heptan-2-one is a bicyclic compound characterized by the presence of a difluoroacetyl group attached to a bicyclo[410]heptan-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[4.1.0]heptan-2-one.
Introduction of Difluoroacetyl Group: The difluoroacetyl group is introduced through a reaction with difluoroacetic anhydride or difluoroacetyl chloride under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the difluoroacetyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Formation of difluorocarboxylic acids.
Reduction: Formation of difluoromethyl derivatives.
Substitution: Formation of various substituted bicyclo[4.1.0]heptan-2-one derivatives.
Scientific Research Applications
3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bicyclic structure provides rigidity and specificity in binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-2-one
- 3-(2,2-Difluoroacetyl)bicyclo[5.1.0]octan-2-one
Uniqueness
3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one is unique due to its specific bicyclic structure and the presence of the difluoroacetyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1956335-29-7 |
|---|---|
Molecular Formula |
C9H10F2O2 |
Molecular Weight |
188.17 g/mol |
IUPAC Name |
3-(2,2-difluoroacetyl)bicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C9H10F2O2/c10-9(11)8(13)5-2-1-4-3-6(4)7(5)12/h4-6,9H,1-3H2 |
InChI Key |
SIGWXDXGNOAWHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C2C1C2)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide](/img/structure/B13085345.png)




![2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13085381.png)




![(3R,4R)-1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B13085418.png)

